molecular formula C26H45NO6S B562376 Tauroursodeoxycholic-2,2,3,4,4-d5 Acid CAS No. 1207294-25-4

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

Cat. No.: B562376
CAS No.: 1207294-25-4
M. Wt: 504.738
InChI Key: BHTRKEVKTKCXOH-UYRINQEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a derivative of tauroursodeoxycholic acid, a naturally occurring bile acid. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is synthesized through the oxidation process of tauroursodeoxycholic acid. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated form . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of tauroursodeoxycholic acid, which have different therapeutic and research applications .

Scientific Research Applications

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:

This compound stands out due to its enhanced stability and potential for more precise therapeutic applications.

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-UYRINQEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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